molecular formula C25H21BClF4P B1607794 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate CAS No. 97559-21-2

4-Chlorobenzyl triphenylphosphonium tetrafluoroborate

Cat. No. B1607794
CAS RN: 97559-21-2
M. Wt: 474.7 g/mol
InChI Key: BDQWDDJLXWWBDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate consists of a central phosphonium ion (P+) bonded to three phenyl groups and a chlorobenzyl group. The tetrafluoroborate anion (BF4-) balances the charge. The compound’s structure is crucial for understanding its properties and reactivity .


Physical And Chemical Properties Analysis

  • Hazards: May cause skin and eye irritation; avoid inhalation

Scientific Research Applications

Catalyst and Superacid Applications

"4-Chlorobenzyl triphenylphosphonium tetrafluoroborate" and its related compounds have found significant applications as catalysts and superacids. These applications are vital for the preparation of highly active organometallic compounds. The compound's ability to form microporous polymer networks, when polymerized, showcases its utility in creating materials that combine the benefits of weakly coordinating anions (WCAs) with those of microporous polymer networks. Such materials can be assumed to allow the mobility and full accessibility of countercations, akin to the extra-framework cations in inorganic zeolites, enhancing their catalytic and superacid properties (Fischer, Schmidt, Strauch, & Thomas, 2013).

Weakly Coordinating Cations

The compound's derivatives have been evaluated as weakly coordinating cations (WCCs), a class crucial for dissociating enthalpies of chloride complexes and facilitating reactions such as nucleophilic aromatic substitution. This evaluation extends to understanding their role in ionic interactions, which is fundamental for developing new catalytic processes and enhancing the efficiency of existing ones (Dempsey & Kass, 2022).

Hydrophosphonation of Olefins

The radical-mediated addition of triphenylphosphonium tetrafluoroborate to olefins, known as hydrophosphonation, demonstrates the compound's role in organic synthesis. This process, effective under both standard radical initiators and photochemical conditions, highlights the potential of phosphonium salts as Z-selective Wittig olefination reagents, offering a method for the functionalization of olefins with high selectivity and efficiency (Daeffler & Grubbs, 2011).

Epoxide-Initiated Cation-Olefin Polycyclizations

Utilizing tetraphenylphosphonium tetrafluoroborate in specific solvents has proven effective in promoting epoxide-initiated cation-olefin polycyclization reactions. This application underscores the compound's versatility in organic synthesis, providing a pathway to complex molecular architectures with broad functional group tolerance. Such advancements are crucial for synthesizing new materials and molecules with potential pharmaceutical applications (Tian, Xu, Zhang, & Qu, 2016).

Corrosion Inhibition

Research has also explored the efficacy of derivatives of "4-Chlorobenzyl triphenylphosphonium tetrafluoroborate" as corrosion inhibitors. These studies are critical for industrial applications, where the prevention of metal corrosion can significantly impact operational efficiency and safety. The compound's derivatives have shown promise as inhibitors, providing a foundation for the development of more effective and environmentally friendly corrosion protection methods (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).

properties

IUPAC Name

(4-chlorophenyl)methyl-triphenylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClP.BF4/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;2-1(3,4)5/h1-19H,20H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQWDDJLXWWBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BClF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370034
Record name 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl triphenylphosphonium tetrafluoroborate

CAS RN

97559-21-2
Record name 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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